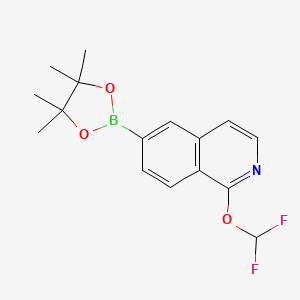
1-(Difluoromethoxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Difluoromethoxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethoxy group and a dioxaborolan group attached to an isoquinoline ring. Its unique structure makes it a valuable candidate for various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 1-(Difluoromethoxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline typically involves several steps:
Synthetic Routes: The preparation often starts with the functionalization of the isoquinoline ring, followed by the introduction of the difluoromethoxy group. The dioxaborolan group is then attached using boronic acid derivatives.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions. Common solvents include dichloromethane and tetrahydrofuran.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. Catalysts such as palladium or copper may be used to facilitate the reactions.
Analyse Des Réactions Chimiques
1-(Difluoromethoxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of reduced isoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Typical reagents include halogenating agents, reducing agents, and oxidizing agents. The reactions are often carried out under reflux conditions with appropriate solvents.
Major Products: The major products formed from these reactions include various substituted isoquinolines and quinolines, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(Difluoromethoxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: The compound is used in the development of advanced materials, including polymers and electronic materials.
Mécanisme D'action
The mechanism of action of 1-(Difluoromethoxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways.
Pathways Involved: The pathways affected by the compound include signal transduction pathways, metabolic pathways, and cell cycle regulation pathways.
Comparaison Avec Des Composés Similaires
1-(Difluoromethoxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(Difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole and 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole share structural similarities.
This comprehensive overview highlights the significance of this compound in various fields of research and its potential for future applications
Propriétés
Formule moléculaire |
C16H18BF2NO3 |
|---|---|
Poids moléculaire |
321.1 g/mol |
Nom IUPAC |
1-(difluoromethoxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline |
InChI |
InChI=1S/C16H18BF2NO3/c1-15(2)16(3,4)23-17(22-15)11-5-6-12-10(9-11)7-8-20-13(12)21-14(18)19/h5-9,14H,1-4H3 |
Clé InChI |
OJZVYFUKWRIEBX-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=NC=C3)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-({[(Tert-butoxy)carbonyl]amino}methyl)cycloheptane-1-carboxylic acid](/img/structure/B13548946.png)
![5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B13548949.png)
![tert-Butyl 5-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13548957.png)
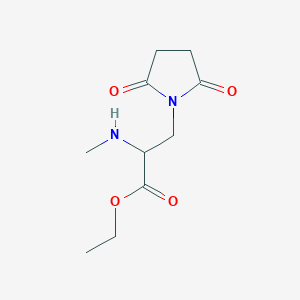
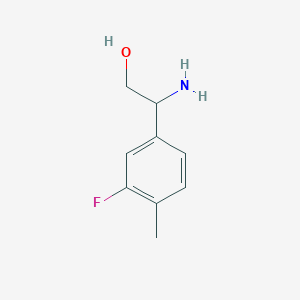
![6-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylicacidhydrochloride](/img/structure/B13548972.png)
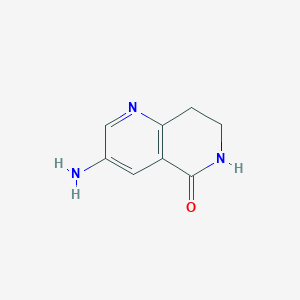
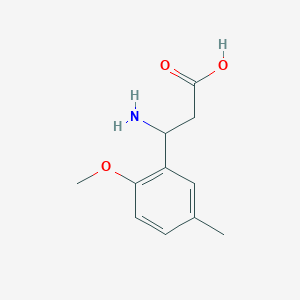
![N-benzyl-N-{2-[(5-cyanothiophen-2-yl)formamido]ethyl}-4-(trifluoromethyl)thiophene-2-carboxamide](/img/structure/B13548991.png)
![2-(Chloromethyl)-3-methyl-3h-imidazo[4,5-b]pyridine](/img/structure/B13548995.png)
aminehydrochloride](/img/structure/B13549002.png)
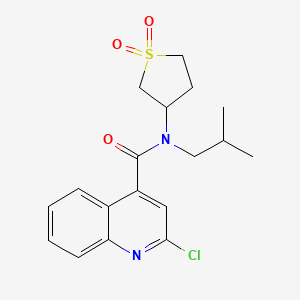
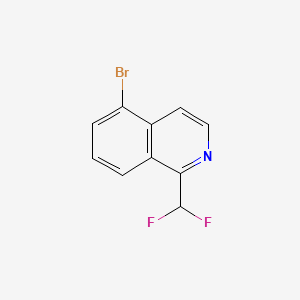
![[1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B13549028.png)
